molecular formula C11H16N2O B8769155 2-(benzylamino)-N,N-dimethylacetamide

2-(benzylamino)-N,N-dimethylacetamide

Cat. No.: B8769155
M. Wt: 192.26 g/mol
InChI Key: FLQLXQKNQHVNDZ-UHFFFAOYSA-N
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Description

2-(Benzylamino)-N,N-dimethylacetamide is a substituted acetamide derivative characterized by a benzylamino group (-NH-CH₂-C₆H₅) attached to the α-carbon of the N,N-dimethylacetamide backbone. Its molecular formula is C₁₁H₁₆N₂O, with a molecular weight of 192.26 g/mol (free base) or 220.27 g/mol as the hydrochloride salt (C₁₁H₁₇ClN₂O) . The compound serves as a versatile building block in organic synthesis, particularly in the preparation of heterocycles and pharmacologically active molecules. Its benzylamino group enhances nucleophilicity, enabling participation in metal-catalyzed C–H activation reactions or cyclization pathways .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-(benzylamino)-N,N-dimethylacetamide

InChI

InChI=1S/C11H16N2O/c1-13(2)11(14)9-12-8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3

InChI Key

FLQLXQKNQHVNDZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CNCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Aromatic Substituents
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Findings References
2-(Benzylamino)-N,N-dimethylacetamide C₁₁H₁₆N₂O 192.26 Benzylamino, dimethylamide Organic synthesis intermediate
N-[2-(Diethylamino)ethyl]-2-phenylacetamide C₁₄H₂₂N₂O 234.34 Diethylaminoethyl, phenyl Potential CNS activity due to lipophilic substituents
2-(4-Amino-3-fluorophenoxy)-N,N-dimethylacetamide C₁₀H₁₃FN₂O₂ 212.22 Fluorophenoxy, dimethylamide Fluorine enhances metabolic stability; used in drug discovery

Key Differences :

  • The benzylamino group in the target compound provides greater nucleophilicity compared to the diethylaminoethyl group in the phenylacetamide derivative, making it more reactive in cross-coupling reactions .
  • The fluorophenoxy analogue () exhibits higher polarity due to the electron-withdrawing fluorine atom, which improves solubility in polar solvents compared to the benzylamino derivative .
Halogen-Substituted Acetamides
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Findings References
2-(2,4-Dichlorophenoxy)-N,N-dimethylacetamide C₁₀H₁₁Cl₂NO₂ 248.11 Dichlorophenoxy, dimethylamide Herbicide intermediate; chlorine atoms enhance bioactivity
2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide C₁₃H₁₆BrNO₄ 330.17 Bromophenoxy, ethoxy, formyl Used in agrochemical research

Key Differences :

  • The dichlorophenoxy derivative () demonstrates herbicidal activity due to chlorine’s electron-withdrawing effects, whereas the benzylamino analogue lacks direct pesticidal applications .
Heterocyclic Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Findings References
N-[5-(Benzylamino)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide C₁₇H₁₆N₄OS 324.40 Thiadiazole, benzylamino Antimicrobial and antitumor research
2,2′-[(4-Oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]bis(N,N-dimethylacetamide) C₂₄H₂₅N₂O₆ 437.47 Chromene, bis-dimethylamide Fluorescent probes; chromene core enables π-π interactions

Key Differences :

  • The thiadiazole ring in introduces heterocyclic rigidity, which can enhance binding affinity in biological targets compared to the flexible benzylamino group .
  • The chromene derivative () exhibits photophysical properties unsuitable for the target compound, highlighting structural trade-offs between reactivity and functionality .
Solvent and Simple Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Findings References
N,N-Dimethylacetamide (DMA) C₄H₉NO 87.12 Dimethylamide Polar aprotic solvent; solubilizes APIs
N,N-Diethylacetamide C₆H₁₃NO 115.18 Diethylamide Solvent with lower polarity than DMA

Key Differences :

  • The diethylamide group in N,N-diethylacetamide reduces polarity compared to DMA, affecting solubility in hydrophilic matrices .
  • Unlike DMA, the target compound’s benzylamino group precludes its use as a solvent but enhances its utility in synthetic chemistry .
Pharmacologically Active Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Findings References
Seliciclib (R-roscovitine) C₁₉H₂₁N₅O 354.45 Benzylamino-purine CDK inhibitor; IC₅₀ = 0.16–0.7 µM
2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate C₁₂H₁₅NO₄ 237.25 Hydroxyphenyl, dimethylamide Prodrug design for anti-inflammatory agents

Key Differences :

  • The hydroxyphenyl derivative () is tailored for esterase-mediated drug release, a feature absent in the target compound .

Q & A

Q. What are the common synthetic routes for 2-(benzylamino)-N,N-dimethylacetamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a primary amine (benzylamine) reacts with an α-chloroacetamide derivative (e.g., 2-chloro-N,N-dimethylacetamide) in the presence of a base (e.g., NaHCO₃) to form the target compound. Solvent choice (e.g., toluene/water mixtures) and temperature (reflux conditions) are critical for yield optimization. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1), followed by purification via crystallization (ethanol) or column chromatography .

Q. What spectroscopic methods are used to confirm the structure of this compound?

  • Methodological Answer : Structural confirmation relies on:
  • ¹H/¹³C NMR : To identify the benzylamino proton signals (δ ~3.8–4.2 ppm for –CH₂–NH–) and dimethylacetamide groups (δ ~2.9–3.1 ppm for N–CH₃).
  • IR Spectroscopy : Peaks at ~1650–1680 cm⁻¹ confirm the acetamide carbonyl (C=O).
  • Mass Spectrometry (MS) : Molecular ion peaks matching the molecular formula (C₁₁H₁₆N₂O, MW 200.26) and fragmentation patterns validate the structure .

Q. How is the purity of this compound assessed during synthesis?

  • Methodological Answer : Purity is evaluated using:
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases.
  • Melting Point Analysis : Sharp melting points (e.g., 120–122°C) indicate high crystallinity and purity.
  • Elemental Analysis (EA) : Carbon, hydrogen, and nitrogen content are compared to theoretical values .

Advanced Research Questions

Q. How does the benzylamino substituent influence the compound’s reactivity in nucleophilic reactions?

  • Methodological Answer : The benzylamino group (–NH–CH₂–C₆H₅) enhances nucleophilicity due to electron-donating effects from the benzyl ring. For example, in acylation reactions, the amine reacts with electrophiles (e.g., acyl chlorides) under mild conditions (room temperature, dichloromethane solvent). Steric hindrance from the benzyl group may slow reactions compared to smaller alkylamines, requiring optimization of stoichiometry (1.2–1.5 equivalents of electrophile) .

Q. What strategies resolve contradictory data in biological activity assays (e.g., inconsistent IC₅₀ values in kinase inhibition studies)?

  • Methodological Answer : Contradictions arise from assay variability (e.g., enzyme source, buffer pH). To address this:
  • Standardized Protocols : Use recombinant enzymes from the same supplier (e.g., human kinase isoforms).
  • Dose-Response Replicates : Perform triplicate experiments with positive controls (e.g., staurosporine for kinase assays).
  • Cellular vs. Enzymatic Assays : Compare in vitro enzyme inhibition with cell-based viability assays (e.g., MTT) to confirm target engagement .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer : SAR studies involve systematic modifications:
  • Benzyl Ring Substitution : Introduce electron-withdrawing (e.g., –Cl, –NO₂) or donating (–OCH₃) groups at para/meta positions to modulate electronic effects.
  • Acetamide Backbone Alteration : Replace dimethylamide with morpholine or piperidine rings to assess steric/electronic impacts.
  • Biological Testing : Screen analogs against target proteins (e.g., kinases) using fluorescence polarization or SPR binding assays .

Q. What advanced analytical techniques characterize intermolecular interactions (e.g., hydrogen bonding) in this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolves intramolecular hydrogen bonds (e.g., N–H···O=C between benzylamino and acetamide groups).
  • DSC/TGA : Thermal analysis identifies polymorphic forms and stability.
  • NMR Titration : Detects binding to biological targets (e.g., shifts in acetamide proton signals upon protein interaction) .

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